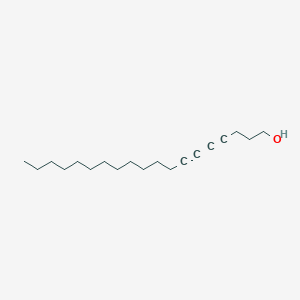![molecular formula C12H16BClO4 B1418032 (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid CAS No. 1315476-05-1](/img/structure/B1418032.png)
(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid
説明
“(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H16BClO4 and a molecular weight of 270.52 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: B(C1=C(C=CC(=C1)Cl)C(=O)OCC©©C)(O)O . This indicates that the compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a carbonyl group linked to a 2,2-dimethylpropoxy group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.52 and a molecular formula of C12H16BClO4 . It has a complexity of 290 and a topological polar surface area of 66.8Ų . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .科学的研究の応用
Optical Modulation and Saccharide Recognition
Phenyl boronic acids (PBAs) like (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid have shown significant utility in optical modulation and saccharide recognition. These compounds, when conjugated with polymers like polyethylene glycol, can effectively disperse single-walled carbon nanotubes (SWNTs) in water and modulate their near-infrared fluorescence in response to saccharide binding. This characteristic makes PBAs valuable for sensing applications, particularly in identifying specific saccharides. Surprisingly, the photoluminescence quantum yield of SWNTs is influenced by the structure of the attached PBA, indicating a direct link between molecular structure and optical properties (Mu et al., 2012).
Fluorescence Quenching Studies
In a study on fluorescence quenching, derivatives of boronic acids like 5-chloro-2-methoxy phenyl boronic acid showed negative deviations in Stern–Volmer plots when interacting with aniline in various alcohols. This behavior points towards the existence of different ground state conformers of the solutes, suggesting that boronic acid derivatives can have complex interactions in different solvent environments, impacting their fluorescence properties (Geethanjali et al., 2015).
Anticancer Activity and Metabolite Profiling
A boronic acid-based molecule, structurally related to this compound, demonstrated promising anticancer activity. The molecule was assessed against different cell lines and showed notable activity even at low concentrations. A thorough bioanalytical method development and validation were performed for this molecule, establishing its pharmacokinetic profile and metabolite identification, crucial steps in drug development (Zagade et al., 2020).
Carboxylation of Arylboronic Esters with CO2
A significant application of arylboronic esters involves their carboxylation using CO2. This method allows the conversion of esters of arylboronic acids into benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids, under specific conditions involving catalysts like Rhodium. This approach presents a versatile method for preparing functionalized aryl- and alkenyl-carboxylic acids, expanding the utility of boronic acid derivatives in synthetic chemistry (Ukai et al., 2006).
Room-Temperature Phosphorescent Materials
The cyclic-esterification of aryl boronic acids, including compounds like this compound, with dihydric alcohols, offers a straightforward method for creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This process can transform non-phosphorescent compounds into long-lived RTP emitters and bright ML dyes, emphasizing the significance of boronic acids in developing novel optical materials (Zhang et al., 2018).
作用機序
Target of Action
The primary target of (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound participates in the Suzuki–Miyaura coupling reaction, which involves two key steps . The first step is oxidative addition, where the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . The second step is transmetalation, where this compound, a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, leads to the formation of carbon–carbon bonds . This reaction is part of the broader class of palladium-catalyzed coupling reactions, which are essential for the synthesis of many complex organic compounds .
Pharmacokinetics
The compound’s properties, such as its molecular weight of 27052 and its rotatable bond count of 5 , may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of many organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign .
特性
IUPAC Name |
[5-chloro-2-(2,2-dimethylpropoxycarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO4/c1-12(2,3)7-18-11(15)9-5-4-8(14)6-10(9)13(16)17/h4-6,16-17H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWKNWCOCNXTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(=O)OCC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1315476-05-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315476-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





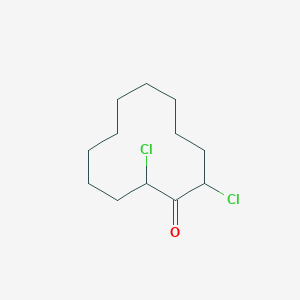
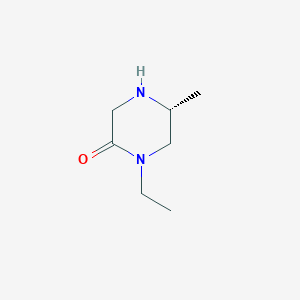
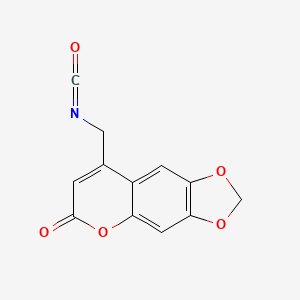
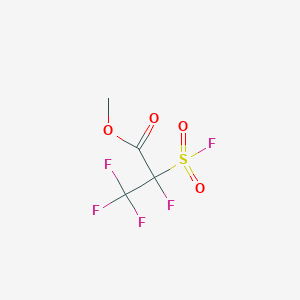
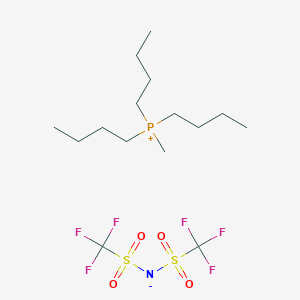
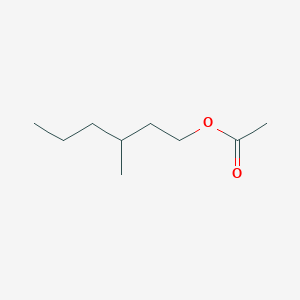

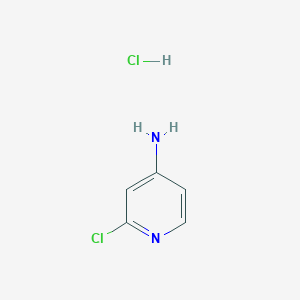

![2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)](/img/structure/B1417970.png)
